2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has been studied for its potential antimicrobial, antioxidant, and other biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with a phenolic compound under specific conditions. One common method involves dissolving 2-amino-4,6-dimethylpyrimidine in ethanol and adding it to a solution of the phenolic compound, followed by heating and stirring to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antioxidant properties, making it a candidate for developing new drugs and therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria by interfering with their cell wall synthesis and metabolic pathways.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol.
2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid: Another pyrimidine derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring and a phenolic group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-5-3-4-6-11(10)16/h3-7,16H,1-2H3,(H,13,14,15) |
InChI Key |
WGIOYZLRQXFWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2O)C |
Origin of Product |
United States |
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